3U9GRC15GB
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Overview
Description
tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a cyclohexyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3U9GRC15GB typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method includes the use of tert-butyl carbamate and a cyclohexyl alcohol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, 3U9GRC15GB is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis .
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbamate linkages makes it useful in drug design and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a building block for the synthesis of drug candidates targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3U9GRC15GB involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
- tert-Butyl N-[(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate
- tert-Butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Uniqueness: tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate is unique due to its specific stereochemistry and functional groups. The presence of the hydroxymethyl group and the (1S,2S) configuration provides distinct reactivity and selectivity in chemical reactions. This compound’s stability and ease of handling make it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
956325-23-8 |
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Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 |
InChI Key |
XUFBETUUQRMWRY-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CO |
Origin of Product |
United States |
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